3-Iodo-2-(methoxymethoxy)prop-1-ene
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Overview
Description
3-Iodo-2-(methoxymethoxy)prop-1-ene is an organic compound with the molecular formula C5H9IO2 It is characterized by the presence of an iodine atom and a methoxymethoxy group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(methoxymethoxy)prop-1-ene typically involves the iodination of 2-(methoxymethoxy)prop-1-ene. One common method is the reaction of 2-(methoxymethoxy)prop-1-ene with iodine in the presence of a suitable catalyst or under specific conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-(methoxymethoxy)prop-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted alkenes, while oxidation can produce epoxides or alcohols.
Scientific Research Applications
3-Iodo-2-(methoxymethoxy)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-2-(methoxymethoxy)prop-1-ene in chemical reactions involves the reactivity of the iodine atom and the methoxymethoxy group. The iodine atom can act as a leaving group in substitution reactions, while the methoxymethoxy group can participate in various transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-2-(iodomethyl)prop-1-ene: Another iodinated propene derivative with different reactivity due to the presence of two iodine atoms.
3-(Methoxymethoxy)prop-1-ene: Lacks the iodine atom, resulting in different chemical behavior and applications.
Uniqueness
3-Iodo-2-(methoxymethoxy)prop-1-ene is unique due to the combination of the iodine atom and the methoxymethoxy group, which imparts specific reactivity and versatility in organic synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H9IO2 |
---|---|
Molecular Weight |
228.03 g/mol |
IUPAC Name |
3-iodo-2-(methoxymethoxy)prop-1-ene |
InChI |
InChI=1S/C5H9IO2/c1-5(3-6)8-4-7-2/h1,3-4H2,2H3 |
InChI Key |
NZBUWFGPMCUWCK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC(=C)CI |
Origin of Product |
United States |
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